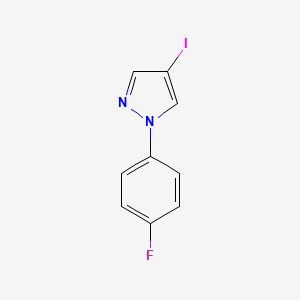

1-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FIN2/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVSYNQKZHDCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorophenyl 4 Iodo 1h Pyrazole and Its Structural Analogs

Regioselective Construction of the 1H-Pyrazole Core

The formation of the pyrazole (B372694) ring is a foundational step, and its regioselectivity is paramount to ensure the correct placement of the 4-fluorophenyl substituent on the nitrogen atom (N1 position).

Cyclocondensation Reactions Employing Substituted Hydrazines and 1,3-Difunctional Systems

The most classic and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov In the context of synthesizing the precursor for 1-(4-fluorophenyl)-4-iodo-1H-pyrazole, this reaction would employ 4-fluorophenylhydrazine and a suitable 1,3-dielectrophile.

The regioselectivity of the reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov For instance, the reaction of an unsymmetrical β-diketone with 4-fluorophenylhydrazine can potentially yield two regioisomers. Generally, the initial nucleophilic attack occurs at the more electrophilic carbonyl carbon. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrazole ring. nih.gov Multicomponent reactions (MCRs) have expanded on this traditional method, allowing for the in situ generation of the 1,3-dicarbonyl compounds from precursors like enolates and carboxylic acid chlorides, followed by one-pot transformation with a hydrazine to form the pyrazole. beilstein-journals.org

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| Hydrazine | 1,3-Dielectrophile | Catalyst/Conditions | Product |

|---|---|---|---|

| Phenylhydrazine | Acetylacetone | Acetic Acid, Reflux | 1,3,5-Trimethyl-1-phenyl-1H-pyrazole |

| Methylhydrazine | Dibenzoylmethane | Ethanol, Reflux | 1-Methyl-3,5-diphenyl-1H-pyrazole |

1,3-Dipolar Cycloaddition Strategies for Pyrazole Ring Formation

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govnih.gov This strategy involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene. nih.govorganic-chemistry.org

To form the 1-(4-fluorophenyl)-1H-pyrazole core, a nitrile imine generated in situ from a hydrazonyl halide (e.g., N-(4-fluorophenyl)benzhydrazonoyl chloride) can react with an alkyne. The regiochemistry of the cycloaddition is controlled by the electronic and steric properties of both the dipole and the dipolarophile. mdpi.com Alternatively, diazo compounds can be reacted with alkynes or alkyne surrogates, such as bromovinyl acetals, to afford highly substituted pyrazoles. organic-chemistry.org This method offers high functional group tolerance and often proceeds under mild conditions. organic-chemistry.orgacs.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions | Result |

|---|---|---|---|

| Hydrazonyl Chloride | Trisubstituted Bromoalkene | Triethylamine, Chloroform | 1,3,4,5-Tetrasubstituted Pyrazole nih.gov |

| N-Tosylhydrazone | Terminal Alkyne | Base (e.g., K2CO3) | 3,5-Disubstituted Pyrazole organic-chemistry.org |

Oxidative Cyclization Pathways for Pyrazole Scaffolds

Modern synthetic approaches include oxidative cyclization methods that form the N-N bond of the pyrazole ring in the final stages of the reaction sequence. These methods can avoid the direct use of potentially hazardous hydrazine reagents. nih.gov

One such strategy involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.govmdpi.com This process forms a diazatitanacyclohexadiene intermediate, which upon 2-electron oxidation, undergoes reductive elimination to form the pyrazole N-N bond. nih.gov Another approach is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This reaction is believed to proceed through the formation of a hydrazonyl radical, which then undergoes cyclization to yield the pyrazole derivative. organic-chemistry.org These methods provide novel and efficient routes to a broad range of substituted pyrazoles under relatively mild conditions.

Introduction of the 4-Iodo Substituent

Once the 1-(4-fluorophenyl)-1H-pyrazole core is synthesized, the final step is the regioselective introduction of the iodine atom at the C4 position. The C4 position of the 1-aryl-pyrazole ring is electron-rich and generally the most susceptible to electrophilic attack.

Direct Electrophilic Iodination Protocols for Pyrazoles

Direct electrophilic iodination is the most common method for introducing an iodine substituent onto the pyrazole ring. nih.gov This involves treating the pyrazole substrate with an electrophilic iodine source. A variety of reagents and conditions have been developed to achieve this transformation efficiently and with high regioselectivity for the C4 position.

Common iodinating agents include molecular iodine (I₂) combined with an oxidizing agent, N-iodosuccinimide (NIS), and systems like I₂/HIO₃ or KI/KIO₃ in acidic media. nih.govnih.gov The choice of reagent and solvent can significantly influence the reaction's outcome and yield. nih.gov For instance, using N-iodosuccinimide in a strong acid like trifluoroacetic acid has been shown to be effective for highly unreactive pyrazoles. researchgate.net Trifluoroperacetic acid-mediated iodination is another powerful method capable of introducing multiple iodine atoms onto a pyrazole ring. rsc.orgbit.edu.cn

A particularly mild and efficient method for the regioselective C4-iodination of 1-aryl-pyrazoles employs a combination of molecular iodine (I₂) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant. nih.gov This protocol has been successfully applied to a series of 1-aryl-3-CF₃-1H-pyrazoles, demonstrating high selectivity for the 4-position. nih.govresearchgate.net

In this reaction, CAN is believed to facilitate the oxidation of I₂ to a more potent electrophilic iodine species, which then attacks the electron-rich C4 position of the pyrazole ring. The reaction typically proceeds in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures (reflux) to ensure complete conversion of the starting material. nih.gov This method is advantageous due to the use of a relatively inexpensive and manageable oxidant, providing the desired 4-iodo-pyrazoles in good yields. nih.gov

Table 3: CAN-Mediated C4-Iodination of 1-Aryl-3-CF₃-pyrazoles

| 1-Aryl Substituent | Solvent | Temperature | Yield of 4-Iodo Product |

|---|---|---|---|

| Phenyl | MeCN | Reflux | 85% nih.gov |

| 4-Methylphenyl | MeCN | Reflux | 81% nih.gov |

| 4-Methoxyphenyl | MeCN | Reflux | 75% nih.gov |

| 4-Chlorophenyl | MeCN | Reflux | 88% nih.gov |

Data adapted from a study on 1-aryl-3-CF₃-pyrazoles, demonstrating the methodology's applicability to structurally similar compounds. nih.gov

Oxidative Iodination using Elemental Iodine and Peroxides

A convenient and economical one-pot synthesis for 1-aryl-substituted 4-iodopyrazol-3-ols has been developed using sodium iodide and a 30% solution of hydrogen peroxide in the presence of a catalytic amount of sulfuric acid. researchgate.net This method proceeds via aromatization and oxidative iodination. researchgate.net For instance, the reaction of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) with sodium iodide and hydrogen peroxide in dichloromethane (B109758) at 25°C for 2 hours yielded the corresponding 4-iodopyrazol-3-ol in 89% yield. researchgate.net This approach is noted for its high atom economy, cost-effectiveness, and short reaction time. researchgate.net

The general mechanism for direct iodination of pyrazoles often involves the use of elemental iodine under oxidative conditions. nih.gov Various inorganic salts like NaI and KI–KIO₃, as well as organic iodo-compounds such as N-iodosuccinimide (NIS), have been employed as iodine sources. nih.gov

| Reactant | Reagents | Solvent | Time (h) | Yield (%) |

| 1-(4-chlorophenyl)pyrazolidin-3-one | NaI, H₂O₂ (30%), H₂SO₄ (cat.) | CH₂Cl₂ | 2 | 89 |

Iodination via Organometallic Intermediates (e.g., Lithium Pyrazolides)

The regioselective synthesis of iodinated pyrazoles can be achieved through the use of organometallic intermediates. Specifically, the treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) followed by trapping the resulting lithium pyrazolide with elemental iodine leads exclusively to the formation of 5-iodo derivatives. nih.gov This method provides a high degree of regioselectivity, which is crucial for the synthesis of specifically substituted pyrazole compounds. nih.gov

In contrast, a different regioselectivity is observed with other iodination methods. For example, CAN-mediated iodination of the same 1-aryl-3-CF₃-pyrazoles with elemental iodine affords the isomeric 4-iodides in a highly regioselective manner. nih.gov This highlights the importance of the chosen methodology in directing the position of iodination on the pyrazole ring. nih.govresearchgate.net

| Pyrazole Derivative | Reagents | Product |

| 1-aryl-3-CF₃-1H-pyrazole | 1. n-BuLi 2. I₂ | 1-aryl-3-CF₃-5-iodo-1H-pyrazole |

| 1-aryl-3-CF₃-1H-pyrazole | CAN, I₂ | 1-aryl-3-CF₃-4-iodo-1H-pyrazole |

One-Pot Condensation-Iodination Sequences

One-pot multicomponent reactions offer an efficient pathway for the synthesis of functionalized pyrazoles. An iodine-catalyzed one-pot reaction has been developed for the preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov While this specific example leads to a selanylated pyrazole, the underlying principle of a one-pot condensation followed by functionalization is applicable to iodination as well.

In a related one-pot synthesis, 1-aryl-substituted 4-iodopyrazol-3-ols were prepared from pyrazolidin-3-ones. researchgate.net This reaction involves both aromatization and oxidative iodination in a single pot, demonstrating the efficiency of such sequential transformations. researchgate.net The synthesis of a new fluorinated pyrazole was achieved through a two-step process where a pyrazoline was first synthesized via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization to the pyrazole. semanticscholar.orgresearchgate.net

A proposed mechanism for a one-pot synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles involves the initial reaction of an arylhydrazine with a benzoylacetonitrile, catalyzed by iodine as a Lewis acid, to form a hydrazone intermediate. nih.gov This intermediate then undergoes cyclization and oxidative aromatization to yield the 1H-pyrazol-5-amine, which is subsequently selanylated. nih.gov A similar sequence could be envisioned for iodination.

Incorporation of the 1-(4-Fluorophenyl) Moiety

The introduction of the 1-(4-fluorophenyl) group onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation methods.

N-Arylation Methods for Pyrazoles

Various methods have been developed for the N-arylation of pyrazoles, including both transition-metal-catalyzed and transition-metal-free approaches.

Palladium-catalyzed C-N coupling reactions are a powerful tool for the synthesis of N-arylpyrazoles. nih.gov A method has been described for the coupling of aryl triflates with pyrazole derivatives using a palladium catalyst and tBuBrettPhos as a ligand, which provides N-arylpyrazoles in very good yields. nih.govorganic-chemistry.org This protocol is efficient for a variety of aryl triflates, including those with ortho-substituents, and tolerates various functional groups. organic-chemistry.orgresearchgate.net

The use of 3-trimethylsilylpyrazole as a substrate in these coupling reactions is particularly advantageous, as the resulting 1-aryl-3-trimethylsilylpyrazole can serve as a template for further regioselective halogenation at the 3-, 4-, and 5-positions of the pyrazole ring. nih.govorganic-chemistry.org Optimal reaction conditions have been established to reduce the amounts of catalyst and ligand while maintaining high yields. organic-chemistry.org

| Aryl Triflates | Pyrazole Derivative | Catalyst/Ligand | Product |

| Various | Pyrazole derivatives | Palladium/tBuBrettPhos | N-arylpyrazoles |

| Ortho-substituted | Pyrazole derivatives | Palladium/tBuBrettPhos | N-arylpyrazoles |

| Various | 3-Trimethylsilylpyrazole | Palladium/tBuBrettPhos | 1-aryl-3-trimethylsilylpyrazole |

Transition-metal-free methods provide an alternative and often more environmentally friendly route to N-arylpyrazoles. nih.gov A notable example is the N-arylation of pyrazoles using diaryliodonium salts. nih.govdntb.gov.ua This transformation proceeds rapidly under mild reaction conditions in the presence of aqueous ammonia (B1221849) as a mild base and does not require an inert atmosphere. nih.govdntb.gov.ua This method has been successfully applied to a large number of examples, demonstrating its broad applicability. nih.govdntb.gov.ua

The regioselective metal-free N-arylation of heteroarenes using diaryliodonium salts offers an eco-friendlier and cheaper process to access valuable target compounds. mdpi.com

Sequential Assembly Strategies for 1,4-Disubstituted Pyrazoles

The construction of this compound is typically achieved through a sequential assembly strategy. This approach involves the initial formation of the 1-aryl-pyrazole core, followed by the regioselective introduction of the iodine atom at the C4 position.

A common and effective method for the synthesis of the 1-(4-fluorophenyl)-1H-pyrazole precursor is the cyclocondensation reaction of 4-fluorophenylhydrazine with a suitable 1,3-dicarbonyl compound. For instance, the reaction of 4-fluorophenylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (B13500) in a suitable solvent, often with acid catalysis, yields 1-(4-fluorophenyl)-1H-pyrazole. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring.

Once the 1-(4-fluorophenyl)-1H-pyrazole core is assembled, the subsequent step is the regioselective iodination at the C4 position. A highly effective method for this transformation is the use of elemental iodine (I₂) in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN). organic-chemistry.orgresearchgate.net This reaction is typically carried out in a solvent like acetonitrile at elevated temperatures. The CAN facilitates the in situ generation of an electrophilic iodine species, which then attacks the electron-rich pyrazole ring, preferentially at the C4 position due to steric and electronic factors.

The following table summarizes a representative sequential assembly strategy for a structurally similar compound, 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, which highlights the key steps and conditions that are adaptable for the synthesis of this compound.

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Pyrazole Ring Formation | 4-Fluorophenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane | Acid catalyst (e.g., HCl), Reflux in a suitable solvent (e.g., ethanol) | 1-(4-Fluorophenyl)-1H-pyrazole | Good to excellent |

| 2. Regioselective Iodination | 1-(4-Fluorophenyl)-1H-pyrazole | I₂, Ceric Ammonium Nitrate (CAN), Acetonitrile (MeCN), Reflux | This compound | High |

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Control over chemo-, regio-, and stereoselectivity is paramount in the synthesis of specifically substituted pyrazoles like this compound.

Chemoselectivity is crucial during the initial cyclocondensation reaction. The reaction between 4-fluorophenylhydrazine and an unsymmetrical 1,3-dicarbonyl compound could potentially lead to two different pyrazole products. The choice of reaction conditions and the nature of the substituents on the dicarbonyl compound can influence the chemoselectivity of this step.

Regioselectivity is a key consideration in the iodination step. The pyrazole ring has multiple positions available for electrophilic substitution (C3, C4, and C5). The direct iodination of 1-(4-fluorophenyl)-1H-pyrazole shows high regioselectivity for the C4 position. This is attributed to the electronic properties of the pyrazole ring and the directing effect of the N-aryl substituent. The C4 position is generally the most electron-rich and sterically accessible position for electrophilic attack in 1-arylpyrazoles. The use of reagents like elemental iodine with ceric ammonium nitrate has been demonstrated to be highly regioselective for the C4-iodination of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles, a principle that is directly applicable to 1-(4-fluorophenyl)-1H-pyrazole. organic-chemistry.orgresearchgate.net

Alternative iodination procedures, such as using N-iodosuccinimide (NIS) in trifluoroacetic acid, also provide a regioselective route to 4-iodopyrazoles. organic-chemistry.orgresearchgate.net The choice of iodinating agent and reaction conditions can be optimized to maximize the yield of the desired 1,4-disubstituted product.

Stereoselectivity is generally not a factor in the synthesis of the aromatic this compound, as the final product is achiral. However, in the synthesis of structural analogs with chiral centers, controlling the stereochemistry would become a critical aspect.

The following table details the regioselective iodination of a 1-aryl-3-(trifluoromethyl)-1H-pyrazole, illustrating the high degree of control achievable in these transformations.

| Substrate | Iodinating Agent | Oxidant/Acid | Solvent | Position of Iodination | Product | Yield |

|---|---|---|---|---|---|---|

| 1-Aryl-3-(trifluoromethyl)-1H-pyrazole | I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile | C4 | 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole | High |

| 1-Aryl-3-(trifluoromethyl)-1H-pyrazole | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetic Acid | C4 | 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole | Good |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. Several green approaches can be envisioned or have been applied to the synthesis of pyrazole derivatives, which are relevant to the production of this compound.

One significant green strategy is the use of microwave-assisted synthesis . researchgate.netnih.govmdpi.comnih.govdergipark.org.trmdpi.com Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions. researchgate.netresearchgate.net For the synthesis of the 1-(4-fluorophenyl)-1H-pyrazole precursor, the cyclocondensation reaction can be accelerated under microwave conditions. Similarly, the subsequent iodination step could potentially be performed more efficiently using microwave heating.

The use of green catalysts and solvents is another cornerstone of green chemistry. For the pyrazole ring formation, employing recyclable solid acid catalysts in place of corrosive mineral acids can reduce waste and simplify purification. nih.gov Water is an ideal green solvent, and developing synthetic routes that proceed efficiently in aqueous media is a key goal. organic-chemistry.orgekb.eg While the iodination step often requires organic solvents, research into performing such reactions in more environmentally benign solvent systems is ongoing.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. One-pot multicomponent reactions are highly atom-economical as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. researchgate.net A one-pot synthesis of this compound, where the pyrazole formation and subsequent iodination occur in the same reaction vessel, would represent a significant green advancement.

The following table outlines potential green chemistry approaches for the synthesis of this compound and its analogs.

| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Approach |

|---|---|---|---|

| Pyrazole Ring Formation | Reflux in organic solvent with mineral acid catalyst | Microwave-assisted synthesis, use of solid acid catalysts, reaction in water | Reduced reaction time, lower energy consumption, catalyst recyclability, reduced use of hazardous solvents |

| Iodination | Use of stoichiometric oxidants in chlorinated solvents | Microwave-assisted iodination, use of greener solvents (e.g., ethanol, water), development of catalytic iodination methods | Faster reaction, reduced use of toxic solvents, potential for catalyst recycling, improved atom economy |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reaction | Increased efficiency, reduced waste, lower solvent consumption, simplified procedure |

Comprehensive Spectroscopic Data for this compound Remains Elusive in Public Domain

A thorough investigation into the spectroscopic characteristics of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite targeted searches across scientific databases and chemical vendor resources, detailed spectral information required for a comprehensive structural elucidation, as outlined, could not be obtained.

The compound, identified by the CAS Registry Number 916451-05-3, is a halogenated derivative of a fluorinated phenylpyrazole. While information regarding its molecular formula (C₉H₆FIN₂) and molar mass (288.06 g/mol ) is accessible, the specific experimental data from advanced analytical techniques remain unpublished or are not readily accessible in the public domain.

This data gap prevents a detailed analysis and discussion of the compound's structural features, which would typically be derived from a combination of spectroscopic methods. The intended comprehensive article, focusing on a deep dive into its spectroscopic and structural characterization, cannot be generated without this foundational information. The required data would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H-NMR chemical shifts and coupling constants, ¹³C-NMR skeletal assignments, and ¹⁹F-NMR for the characterization of the fluorophenyl moiety are essential for mapping the compound's atomic connectivity and electronic environment. Two-dimensional NMR techniques would further confirm these assignments and provide insights into spatial proximities.

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the precise mass of the molecule and for analyzing its fragmentation patterns, which can provide further structural clues.

Vibrational Spectroscopy (FT-IR and FT-Raman): These methods provide information about the vibrational modes of the molecule's functional groups, offering a "fingerprint" that is unique to its structure.

Without access to these spectra, any attempt to create the requested detailed scientific article with data tables and in-depth analysis would be speculative and would not meet the standards of scientific accuracy. Further research or the de novo acquisition of this spectroscopic data would be necessary to fulfill the comprehensive characterization outlined.

Comprehensive Spectroscopic Elucidation and Structural Characterization of 1 4 Fluorophenyl 4 Iodo 1h Pyrazole

Vibrational Spectroscopy (FT-IR and FT-Raman)

Analysis of Characteristic Vibrational Modes of the Pyrazole (B372694) Ring and Substituents

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for identifying the functional groups and structural features of a molecule. The vibrational spectrum of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole is characterized by distinct modes arising from the pyrazole ring, the 4-fluorophenyl substituent, and the carbon-iodine bond.

The pyrazole ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring are expected to produce strong to medium intensity bands in the 1625–1430 cm⁻¹ region. derpharmachemica.com The C-N stretching modes of the pyrazole ring are generally found around 1218 cm⁻¹. researchgate.net

The substituents significantly influence the vibrational spectrum. The 4-fluorophenyl group introduces several strong bands. The C-F stretching vibration is typically a strong and distinct band, often appearing in the 1250-1100 cm⁻¹ range. Aromatic C=C stretching vibrations from the phenyl ring will also appear in the 1600-1450 cm⁻¹ range, potentially overlapping with the pyrazole ring vibrations. semanticscholar.org The C-H out-of-plane bending vibrations of the para-substituted phenyl ring are characteristic and appear in the 850-800 cm⁻¹ region.

The C-I (carbon-iodine) stretching vibration is expected at the lower end of the spectrum, typically in the 600-500 cm⁻¹ range, due to the large mass of the iodine atom. The precise position of these bands can provide insight into the electronic environment of the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch (Pyrazole, Phenyl) | 3100 - 3000 | Medium to Weak |

| C=N Stretch (Pyrazole Ring) | 1635 - 1590 | Medium to Strong |

| C=C Stretch (Aromatic Rings) | 1600 - 1450 | Medium to Strong |

| C-N Stretch (Pyrazole Ring) | 1220 - 1200 | Medium |

| C-F Stretch (Fluorophenyl Group) | 1250 - 1100 | Strong |

| C-H In-Plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bending (Para-subst.) | 850 - 800 | Strong |

| C-I Stretch | 600 - 500 | Medium |

Investigation of Intermolecular Interactions via Vibrational Signatures

In the solid state, intermolecular interactions can cause shifts in vibrational frequencies and changes in band shapes. For this compound, which lacks classical hydrogen bond donors (like N-H), weaker non-covalent interactions govern the crystal packing. These include halogen bonding, C-H···N, C-H···F, and π-π interactions.

Vibrational spectroscopy can provide evidence for these interactions. For instance, the formation of a C-I···N halogen bond, where the iodine atom acts as a Lewis acid and a nitrogen atom of a neighboring pyrazole ring acts as a Lewis base, could perturb the vibrational modes of the pyrazole ring. Specifically, the C=N and C-N stretching frequencies might shift upon engagement in such an interaction. mdpi.com Similarly, weak C-H···N or C-H···F hydrogen bonds can cause small blue or red shifts in the corresponding C-H stretching and bending modes. These shifts are often subtle and may require comparative studies or computational modeling to be definitively assigned.

Vibrational Circular Dichroism (VCD) for Chiral Analogs (if applicable)

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov It is a powerful method for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov

The target molecule, this compound, is achiral as it does not possess any stereogenic centers and lacks inherent planar or axial chirality. Therefore, it will not exhibit a VCD spectrum.

However, if a chiral center were introduced into the molecule, for example, by adding a chiral substituent to the phenyl ring or by creating a chiral derivative, VCD spectroscopy would become a highly relevant analytical tool. For such a hypothetical chiral analog, the VCD spectrum would provide a unique fingerprint corresponding to its specific three-dimensional structure. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the molecule could be unambiguously determined. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Supramolecular Architecture

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The analysis of a hypothetical crystal structure would reveal key geometric parameters. The pyrazole ring is expected to be nearly planar, consistent with its aromatic character. The bond lengths within the ring would reflect this aromaticity, falling between typical single and double bond values.

A crucial parameter defining the molecule's conformation is the torsional angle (or dihedral angle) between the plane of the pyrazole ring and the plane of the 4-fluorophenyl ring. This angle is influenced by steric hindrance and electronic effects and typically ranges from 10° to 50° in related 1-phenylpyrazole (B75819) structures. nih.govnih.gov

| Parameter | Description | Expected Value |

| C4-I Bond Length | Distance between pyrazole C4 and iodine | ~2.07 Å |

| N1-C(phenyl) Bond Length | Distance between pyrazole N1 and phenyl C | ~1.43 Å |

| C-F Bond Length | Distance between phenyl C and fluorine | ~1.36 Å |

| Pyrazole Ring Angles | Internal angles of the pyrazole ring | ~105-111° |

| Pyrazole-Phenyl Torsional Angle | Dihedral angle between the two ring planes | 10-50° |

Conformational Analysis in the Solid State

In the solid state, the molecule adopts a specific conformation that minimizes energy within the crystal lattice. The most significant conformational variable for this compound is the rotation around the N1-C(phenyl) bond, as described by the torsional angle. A non-planar arrangement (torsional angle > 0°) is expected to minimize steric repulsion between the hydrogen atoms on the pyrazole ring (at C5) and the phenyl ring (at C2'). The final conformation observed in the crystal is a balance between these intramolecular steric forces and the intermolecular forces that maximize packing efficiency. mdpi.com

Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing

The supramolecular architecture, or how molecules are arranged in the crystal, is dictated by non-covalent interactions. For this compound, several types of interactions are expected to play a role:

Halogen Bonding: The iodine atom on the pyrazole ring has an electropositive region (a σ-hole) and can act as a halogen bond donor. It is likely to form C4-I···N2 interactions with the pyridine-like nitrogen of a neighboring molecule, which is a common and influential motif in the crystal engineering of iodo-heterocycles. mdpi.com The I···N distance for such a bond would be expected to be less than the sum of the van der Waals radii (~3.5 Å). mdpi.com

π-π Stacking: The aromatic pyrazole and fluorophenyl rings can engage in π-π stacking interactions. These can occur in either a face-to-face or offset (edge-to-face) arrangement, contributing to the stability of the crystal packing.

Weak Hydrogen Bonds: A network of weak C-H···X hydrogen bonds is also expected. These can include C-H···N interactions involving pyrazole or phenyl C-H bonds and the pyrazole N2 atom, as well as C-H···F interactions with the fluorine atom. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also plausible. nih.gov

These varied non-covalent interactions would collectively create a complex and stable three-dimensional supramolecular network.

Computational Chemistry and Quantum Mechanical Investigations of 1 4 Fluorophenyl 4 Iodo 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful method for investigating the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would be instrumental in elucidating the fundamental properties of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. researcher.life For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable conformation. Upon optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally indicates a more reactive molecule. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack and provide a quantitative measure of its kinetic stability.

Typical FMO Data Table:

| Parameter | Value (eV) |

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular bonding interactions. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. This analysis for this compound would reveal the stabilizing effects of hyperconjugation and charge delocalization, providing a deeper understanding of the interactions between the pyrazole (B372694) core, the fluorophenyl ring, and the iodine substituent.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It uses a color scale to indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. researchgate.net An MEP map for this compound would highlight the sites most likely to be involved in electrophilic and nucleophilic interactions, thereby predicting its reactive behavior. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide insights into the conformational landscape and dynamic behavior of a molecule. researchgate.net For this compound, an MD simulation would explore the different spatial arrangements the molecule can adopt and their relative stabilities, offering a dynamic picture of its structure and flexibility.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra, which are determined by the electronic environment of the nuclei.

IR (Infrared) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR and Raman bands, which correspond to the stretching, bending, and torsional motions of the atoms. researchgate.net

A comparison between the predicted and experimental spectra for this compound would be essential for confirming its structure and the accuracy of the computational methods employed. mdpi.com

Exemplary Spectroscopic Data Comparison Table:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretch (Aryl) | Data not available | Data not available |

| C=N stretch (Pyrazole) | Data not available | Data not available |

| C-I stretch | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹H (Pyrazole ring) | Data not available | Data not available |

| ¹³C (Fluorophenyl ring) | Data not available | Data not available |

Reactivity Indices and Reaction Mechanism Studies (e.g., Fukui functions, bond dissociation energies)

The reactivity of a molecule is fundamentally governed by its electronic structure. Conceptual DFT provides a framework for quantifying this reactivity through various descriptors. These indices help predict how and where a molecule will react.

Fukui Functions and Local Reactivity: Fukui functions are critical in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is notionally added to or removed from the molecule. For substituted pyrazoles, DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used to analyze local reactivity through Fukui functions. researchgate.net In similar heterocyclic systems, these analyses can pinpoint specific atoms as primary sites for interaction. For this compound, the nitrogen atoms of the pyrazole ring, the electron-rich phenyl ring, and the polarizable iodine atom would be key areas of interest for such an analysis. The Molecular Electrostatic Potential (MEP) surface is another tool used alongside Fukui functions to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic attack. asrjetsjournal.org

Bond Dissociation Energy (BDE): Bond dissociation energy is the energy required to homolytically break a specific bond. It is a fundamental measure of bond strength. The BDE of the C-I bond in the pyrazole ring is a crucial parameter for understanding its stability and potential involvement in reactions where this bond might be cleaved. While a specific calculated value for this compound is not readily available, rotational spectroscopy studies on the related 4-iodopyrazole (B32481) molecule provide precise structural data that can inform computational models. aip.org Generally, C-I bonds are weaker than other carbon-halogen bonds, making the iodine atom a potential leaving group in various chemical transformations. libretexts.org The precise BDE would be influenced by the electronic effects of the entire heterocyclic and phenyl-fluoride system.

| Reactivity Descriptor | Typical Significance in Pyrazole Systems |

|---|---|

| Fukui Functions (f+, f-, f0) | Identifies specific atoms susceptible to nucleophilic, electrophilic, or radical attack. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

| Bond Dissociation Energy (BDE) | Measures the strength of a specific chemical bond (e.g., C-I bond). |

Theoretical Studies on Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical data processing. nih.gov Organic molecules with π-conjugated systems, donor-acceptor groups, and high polarizability are promising candidates for NLO materials. nih.gov Pyrazole derivatives, with their aromatic ring system, often exhibit significant NLO properties.

Hyperpolarizability: The key to a molecule's NLO response lies in its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of molecules. researchgate.net Studies on pyrazoline derivatives containing a 4-fluorophenyl group have shown that these compounds can possess hyperpolarizability values significantly greater than that of standard reference materials like urea. researchgate.net The presence of the electron-withdrawing fluorophenyl group and the polarizable iodine atom attached to the π-conjugated pyrazole core in this compound suggests it could have notable NLO properties.

Computational investigations into the NLO properties of similar heterocyclic compounds often involve optimizing the molecular geometry and then calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using specific DFT functionals (such as B3LYP, CAM-B3LYP, or ωB97X) and basis sets (e.g., 6-311++G(d,p)). researchgate.netnih.gov The results from these calculations allow for the evaluation of a compound's potential as an NLO material. For instance, studies on pyrazole-thiophene amides have successfully used DFT to predict their NLO response. mdpi.com The combination of a donor-acceptor framework and extended π-conjugation within the molecule is known to enhance these properties. nih.gov

| NLO Property | Definition | Structural Features Influencing the Property |

|---|---|---|

| Polarizability (α) | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Large number of delocalized π-electrons, presence of heavy/polarizable atoms like iodine. |

| First Hyperpolarizability (β) | A tensor quantity that describes the second-order NLO response of a molecule. | Asymmetric charge distribution, intramolecular charge transfer, presence of electron-donating and electron-withdrawing groups. |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | Extended π-conjugation length, molecular symmetry. |

Role of 1 4 Fluorophenyl 4 Iodo 1h Pyrazole As a Synthetic Building Block in Complex Molecular Architectures

Precursor for Highly Substituted Pyrazole (B372694) Derivatives

The carbon-iodine bond in 1-(4-fluorophenyl)-4-iodo-1H-pyrazole is a key functional group that enables its use as a precursor for a variety of highly substituted pyrazole derivatives. The C-I bond is particularly amenable to participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Notable examples of such transformations include the Suzuki-Miyaura and Sonogashira coupling reactions. rhhz.netwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring. By reacting this compound with various boronic acids or their derivatives in the presence of a palladium catalyst, diverse 4-arylpyrazoles can be synthesized. rhhz.netnih.gov This method is known for its mild reaction conditions and tolerance of numerous functional groups. rhhz.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne. wikipedia.orglibretexts.org It employs a palladium catalyst and a copper(I) co-catalyst to create 4-alkynylpyrazole derivatives. wikipedia.org These products can serve as intermediates for further synthetic manipulations, including the construction of more complex cyclic systems. researchgate.netsemanticscholar.org

The ability to introduce diverse substituents at the pyrazole C4-position via these reliable coupling methods underscores the value of this compound as a foundational scaffold in synthetic chemistry.

| Coupling Reaction | Reactant Type | Substituent Introduced at C4-Position |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Aryl, Heteroaryl |

| Sonogashira | Terminal Alkynes | Alkynyl |

| Heck | Alkenes | Alkenyl |

| Buchwald-Hartwig | Amines, Alcohols | Amino, Alkoxy |

Key Intermediate in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds recognized for their structural similarity to purines and their significant biological activities. ekb.egnih.gov The synthesis of these systems often begins with a suitably functionalized pyrazole ring that can be elaborated to form the fused pyrimidine (B1678525) ring. semanticscholar.org

While direct synthesis pathways starting from this compound are multi-step, its role as a key intermediate is predicated on the strategic functionalization of the pyrazole core. A common strategy for constructing the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization of a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide precursor. nih.gov

The 4-iodo group of this compound can be used as a synthetic handle to build the necessary functionality for this cyclization. For instance, a sequence of reactions could involve:

Introduction of a nitrile or ester group at the 5-position.

Conversion of the 4-iodo group into an amino group via a coupling reaction or other nucleophilic substitution methods.

Cyclization of the resulting 5-amino-4-substituted pyrazole with a suitable one-carbon electrophile (e.g., formic acid, formamide) to close the pyrimidine ring.

This strategic, step-wise functionalization highlights the compound's utility as a foundational piece in the assembly of more complex and biologically relevant fused heterocyclic systems like those found in anticancer agents. nih.gov

Scaffold for the Development of Functionalized Pyrazole-Conjugated Compounds (e.g., Thioamides, Amides)

Recent research has demonstrated the utility of 4-iodopyrazole (B32481) derivatives in the metal-free synthesis of pyrazole-conjugated thioamides and amides. beilstein-journals.org Specifically, 4-iodopyrazole-3-carbaldehydes have been shown to be effective substrates in a three-component reaction with secondary amines and elemental sulfur to produce the corresponding thioamides in good to excellent yields. beilstein-journals.org

This transformation is significant as it provides a direct and operationally simple method for attaching a thioamide moiety to the pyrazole scaffold. beilstein-journals.org The reaction proceeds efficiently under metal- and catalyst-free conditions, enhancing its appeal from a green chemistry perspective. beilstein-journals.org The this compound core, when functionalized with a carbaldehyde group at the C3 position, can therefore serve as a direct precursor to a library of pyrazole-tethered thioamides.

The table below summarizes the synthesis of various thioamides from a 4-iodopyrazole-3-carbaldehyde precursor, illustrating the scope of the reaction with different secondary amines. beilstein-journals.org

| Amine Reactant | Product | Yield (%) |

| Pyrrolidine | (1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanethione | 92 |

| Piperidine | (1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl)(piperidin-1-yl)methanethione | 85 |

| Morpholine | (1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl)(morpholino)methanethione | 58 |

This methodology showcases the role of the title compound as a robust scaffold for creating functionalized pyrazole conjugates with potential applications in medicinal chemistry. beilstein-journals.org

Building Block for Heterobiaryl Compounds via Indium-Mediated Synthesis

While palladium-catalyzed reactions are the most common methods for constructing heterobiaryl compounds from halo-heterocycles, alternative methods utilizing other metals have also been developed. Indium-mediated synthesis represents one such approach for the formation of C-C bonds. These reactions often involve the preparation of organoindium reagents which can then be coupled with organic electrophiles.

In the context of this compound, the carbon-iodine bond provides the necessary electrophilic site for such a coupling. An indium-mediated process would typically involve the reaction of the iodo-pyrazole with an organoindium reagent in the presence of a suitable catalyst, often palladium-based. This extends the synthetic utility of the pyrazole building block to reaction conditions and substrate scopes that may be complementary to traditional cross-coupling methods. Although less common than palladium-only systems, indium-mediated reactions can offer advantages in certain synthetic contexts. The application of this methodology would allow for the synthesis of novel heterobiaryl structures where the 1-(4-fluorophenyl)-1H-pyrazol-4-yl moiety is linked to another aromatic or heteroaromatic ring system.

Future Prospects and Emerging Research Avenues for 1 4 Fluorophenyl 4 Iodo 1h Pyrazole

Development of Novel and Sustainable Synthetic Protocols

The future synthesis of 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole and its derivatives is increasingly geared towards green and sustainable methodologies. Traditional synthetic routes for pyrazoles often involve multi-step processes that may use hazardous reagents or require harsh conditions. nih.gov Modern approaches aim to mitigate these drawbacks by improving efficiency and reducing environmental impact.

Key areas for development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netsemanticscholar.orgresearchgate.net This technology could be applied to the cyclocondensation step in the formation of the pyrazole (B372694) ring or the subsequent iodination.

Temperature-Controlled Synthesis: Recent studies have shown the potential for temperature-controlled, divergent synthesis of pyrazole derivatives without the need for transition-metal catalysts or oxidants. nih.gov Exploring such protocols could offer a more sustainable and cost-effective route to 4-iodopyrazoles.

Advanced Iodination Reagents: Research into iodination reactions is ongoing, with a focus on developing milder and more selective reagents. While methods using molecular iodine with an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-iodosuccinimide (NIS) are effective for creating 4-iodopyrazoles, future work may focus on electrochemical methods or reagents that minimize waste. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Conventional Heating | Well-established, predictable. | Long reaction times, high energy consumption. | Baseline method for comparison. |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. researchgate.net | Requires specialized equipment, potential for pressure buildup. | High potential for efficient synthesis of the core structure. |

| Catalyst-Free Protocols | Avoids toxic metal catalysts, simplifies purification. nih.gov | May have limited substrate scope or require specific solvents. | A highly sustainable option if applicable reaction conditions are found. |

| Electrochemical Iodination | Avoids hazardous iodinating reagents, high atom economy. researchgate.net | Requires electrochemical setup, optimization of conditions. | Promising green alternative for the iodination step. |

Exploration of Unconventional Reactivity Patterns

The carbon-iodine bond at the 4-position of the pyrazole ring is a key functional handle for derivatization. While conventional cross-coupling reactions such as Suzuki-Miyaura and Sonogashira are well-established for functionalizing similar iodo-pyrazoles, future research will likely delve into more unconventional reactivity. nih.gov The objective is to unlock novel molecular architectures that are otherwise difficult to access.

Emerging research directions could include:

Transition-Metal-Catalyzed C-N and C-O Coupling: Beyond C-C bond formation, the iodo-substituent can be utilized for forming C-N and C-O bonds through reactions like Buchwald-Hartwig amination, enabling the introduction of diverse functional groups.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful method for generating radicals from aryl iodides. This could enable novel coupling reactions and functionalizations of the pyrazole core under ambient conditions.

Hypervalent Iodine Chemistry: The compound itself could serve as a precursor to hypervalent iodine reagents, or it could react with them in unconventional ways. For instance, reactions with ethynylbenziodoxolone (EBX) reagents have shown unprecedented reactivity patterns with other substrates, suggesting that new pathways could be explored for iodo-pyrazoles. nih.gov

Advanced In Silico Design and Prediction of Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. ej-chem.org For this compound, these methods can accelerate the discovery of new derivatives with tailored properties, particularly for pharmaceutical applications. Pyrazole derivatives are known to possess a wide range of biological activities, and computational screening can efficiently identify the most promising candidates for synthesis and testing. nih.govmdpi.comnih.gov

Future applications of in silico design for this scaffold include:

Structure-Based Drug Design: Using molecular docking, derivatives can be designed to fit into the active site of specific biological targets, such as protein kinases or enzymes. nih.gov This approach has been successfully used to develop pyrazole-based inhibitors for various diseases. nih.gov

Pharmacophore Modeling and Virtual Screening: Large virtual libraries of derivatives can be created by modifying the core structure in silico. These libraries can then be screened against pharmacophore models of known active compounds to identify molecules with a high probability of biological activity.

ADME/Tox Prediction: A crucial aspect of drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. ekb.eg Computational tools can predict these properties for virtual derivatives, allowing researchers to prioritize candidates with favorable drug-like profiles before committing to synthesis. ijpbs.com

Table 2: In Silico Tools for Derivative Design

| Tool/Technique | Application | Predicted Outcome for Derivatives |

|---|---|---|

| Molecular Docking | Predicts binding affinity and orientation of a ligand to a target protein. nih.gov | Identification of potential kinase inhibitors or receptor antagonists. |

| QSAR | Correlates chemical structure with biological activity. ej-chem.org | Prediction of potency and efficacy of new derivatives. |

| ADME Prediction | Models pharmacokinetic and toxicity properties. ekb.eg | Prioritization of compounds with good oral bioavailability and low toxicity. |

| DFT/TDFT | Calculates electronic and physicochemical properties. ekb.eg | Evaluation of potential for biological activity and material science applications. |

Integration into Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated synthesis platforms represent a paradigm shift in chemical manufacturing, moving from traditional batch processes to more efficient, safer, and scalable methods. mdpi.com The synthesis of pyrazole derivatives is well-suited for this technology. nih.gov

Key advantages and future prospects include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which is particularly advantageous when dealing with hazardous reagents or exothermic reactions that might be involved in the synthesis or derivatization of pyrazoles. rsc.org

Rapid Reaction Optimization: Flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, and stoichiometry, significantly reducing the time required for process optimization.

Telescoped and Multistep Synthesis: Multiple reaction steps can be "telescoped" into a single continuous sequence without the need for isolating intermediates. nih.gov This "assembly line" approach can be used to build the this compound core and then immediately functionalize it in subsequent reactor modules. nih.gov

Automated Library Generation: Integrating flow chemistry with robotic systems enables the fully automated synthesis of large libraries of derivatives for high-throughput screening. acs.orgwhiterose.ac.uk This is invaluable for drug discovery and materials science research, allowing for the rapid exploration of chemical space around the core scaffold.

Applications in Materials Science (e.g., as luminescent tags, molecular probes)

While pyrazole derivatives are extensively studied for their medicinal properties, their unique electronic and structural features also make them attractive candidates for applications in materials science. researchgate.net The this compound scaffold, with its fluorinated aromatic ring and modifiable iodo-position, is particularly promising for the development of advanced functional materials.

Potential future applications include:

Fluorescent Molecular Probes: The pyrazole core is a component of many fluorescent molecules. nih.gov By attaching appropriate receptor units (often via the iodo-position), derivatives of this compound could be developed as selective chemosensors or molecular probes for detecting metal ions or biologically important molecules. nih.govrsc.org The fluorophenyl group can enhance photophysical properties like quantum yield and photostability.

Luminescent Materials: Pyrazole-based ligands can coordinate with metal ions to form luminescent complexes. rsc.org These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. researchgate.netnih.gov The coordination of a metal to the pyrazole nitrogen atoms can restrict intramolecular rotation, leading to a "turn-on" fluorescence response. rsc.org

Organic Semiconductors: The extended π-systems that can be constructed from the pyrazole core through cross-coupling reactions make these compounds interesting for applications in organic electronics, such as organic field-effect transistors (OFETs).

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Fluorophenyl)-4-iodo-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of iodopyrazole derivatives typically involves cyclocondensation or halogenation steps. For example:

- Cyclocondensation : Use a fluorophenyl-substituted precursor (e.g., 4-fluorophenylhydrazine) with a β-ketoester or iodinated acetylenic compound. Adjust reaction time and temperature (e.g., 80–100°C, 12–24 hrs) to optimize yield .

- Iodination : Post-functionalization via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. Monitor via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate) .

Critical Parameters : Control moisture to avoid side reactions, and use anhydrous solvents (e.g., DMF, THF). Purity can be verified via HPLC (>98%) or melting point analysis.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : Use and NMR to confirm substitution patterns. The 4-iodo group deshields adjacent protons (δ ~8.5–9.0 ppm for pyrazole H-3/H-5) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). Refine using SHELXL (SHELX suite) to resolve bond lengths (e.g., C–I: ~2.09 Å) and angles. Validate via R-factor (<0.05) and data-to-parameter ratio (>15) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (expected m/z for : 304.95).

Q. How can researchers mitigate hazards associated with handling iodinated pyrazole derivatives?

Methodological Answer:

- Safety Protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust (risk of thyroid toxicity).

- Storage : Store in amber glass vials under inert gas (Ar/N) at –20°C to prevent iodine loss or degradation .

- Disposal : Follow institutional guidelines for halogenated waste. Neutralize residual iodine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can discrepancies between theoretical (DFT) and experimental structural data for this compound be resolved?

Methodological Answer:

- Computational Modeling : Optimize geometry using Gaussian09 (B3LYP/6-311++G(d,p)). Compare bond lengths/angles with crystallographic data (e.g., pyrazole ring planarity deviations <0.02 Å).

- Data Reconciliation : Adjust for crystal packing effects (e.g., van der Waals interactions) and solvent-induced distortions. Use Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What strategies are effective in resolving disorder or twinning in X-ray crystal structures of iodinated pyrazoles?

Methodological Answer:

- Disorder Handling : In SHELXL, split occupancies for overlapping atoms (e.g., iodine positional disorder). Apply restraints (e.g., SIMU, DELU) to thermal parameters .

- Twinning : Use TWINABS for data integration. Refine twin laws (e.g., twofold rotation) and report BASF parameters. Validate via R (<0.1) and CC1/2 (>0.8) .

Q. How can synthetic routes be optimized to minimize byproducts in halogenated pyrazole systems?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated products).

- Optimization :

Q. What are the limitations of NMR in characterizing iodine-substituted pyrazoles, and how can they be addressed?

Methodological Answer:

- Quadrupolar Broadening : (I = 5/2) causes signal broadening. Use DEPT-135 to indirectly probe iodine’s electronic effects .

- NOE Experiments : Perform - NOESY to confirm spatial proximity between iodine and aromatic protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.